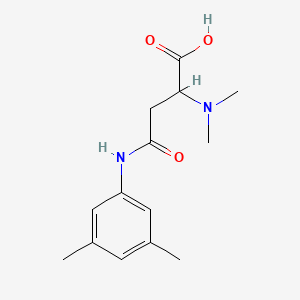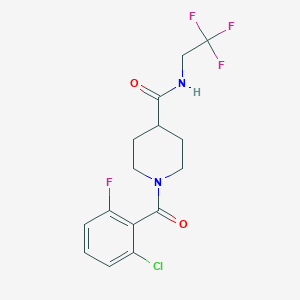![molecular formula C22H20N2O3S B2377632 2-fenoxi-N-[1-(tiofeno-2-carbonil)-3,4-dihidro-2H-quinolin-7-il]acetamida CAS No. 946320-05-4](/img/structure/B2377632.png)
2-fenoxi-N-[1-(tiofeno-2-carbonil)-3,4-dihidro-2H-quinolin-7-il]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a phenoxy group, a thienylcarbonyl group, and a tetrahydroquinoline moiety, which contribute to its diverse chemical reactivity and biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules and materials.
Biology: It has shown promise in biological studies, particularly in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
It is known that phenoxy acetamide derivatives have been studied for their potential therapeutic activities .
Mode of Action
It’s worth noting that phenoxy acetamide derivatives have been synthesized and examined for their anti-inflammatory and analgesic activities .
Biochemical Pathways
Thiophene derivatives, which are part of the compound’s structure, have been reported to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Action Environment
It’s known that the effectiveness of thiophene derivatives can be influenced by various factors, including the presence of other functional groups, the specific conditions of the reaction, and the nature of the substituents .
Análisis Bioquímico
Biochemical Properties
Thiophene derivatives, which this compound is a part of, have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to changes in cellular functions .
Cellular Effects
Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Thienylcarbonyl Group: The thienylcarbonyl group can be introduced via an acylation reaction using thienylcarbonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction using phenol and an appropriate leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Phenol, thienylcarbonyl chloride, bases like pyridine
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, phenoxy-substituted compounds, and thienylcarbonyl-substituted compounds, each with distinct chemical and biological properties.
Comparación Con Compuestos Similares
Similar Compounds
2-phenoxy-N-phenylacetamide: A simpler analog with similar phenoxy and acetamide groups but lacking the thienylcarbonyl and tetrahydroquinoline moieties.
2-phenoxy-N-(1-phenylethyl)acetamide: Another analog with a phenylethyl group instead of the thienylcarbonyl group.
2-phenoxy-N-(4-(4-(2-thienylcarbonyl)-1-piperazinyl)phenyl)acetamide: A more complex analog with additional piperazine and phenyl groups.
Uniqueness
2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the tetrahydroquinoline moiety, in particular, enhances its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with biological targets.
Propiedades
IUPAC Name |
2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-21(15-27-18-7-2-1-3-8-18)23-17-11-10-16-6-4-12-24(19(16)14-17)22(26)20-9-5-13-28-20/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIJQUTXFCUDDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
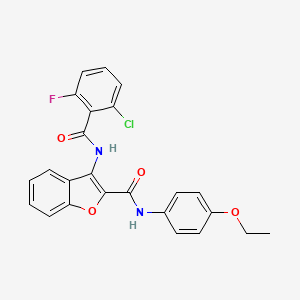

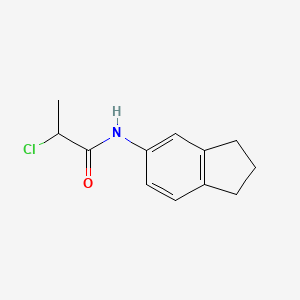
![2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2377555.png)
![8-(4-methoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2377556.png)
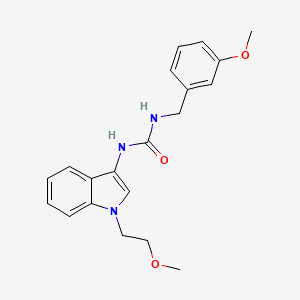

![methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate](/img/structure/B2377562.png)
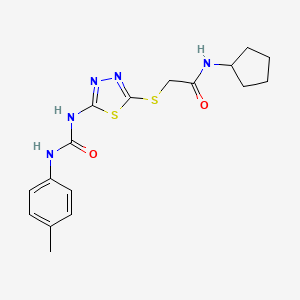
![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2377565.png)
![2-(4-chlorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377569.png)
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2377570.png)
